![molecular formula C10H21CrN5O18P3 B040780 Chromium (III) beta,gamma-bidentate guanosine triphosphate CAS No. 113903-19-8](/img/structure/B40780.png)
Chromium (III) beta,gamma-bidentate guanosine triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium (III) beta,gamma-bidentate guanosine triphosphate is a complex compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of Chromium (Chromium (III) beta,gamma-bidentate guanosine triphosphate) beta,gamma-bidentate guanosine triphosphate is not fully understood, but it is believed to involve the coordination of the Chromium (this compound) ion with the guanosine triphosphate molecule. This coordination can lead to changes in the conformation and function of the nucleic acid, as well as the interactions between the nucleic acid and other biomolecules.
Biochemical and Physiological Effects
Chromium (this compound) beta,gamma-bidentate guanosine triphosphate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, such as alkaline phosphatase, and to affect the expression of some genes. It has also been shown to have antioxidant properties, which may be beneficial for preventing oxidative damage in cells.
Advantages and Limitations for Lab Experiments
One advantage of using Chromium (Chromium (III) beta,gamma-bidentate guanosine triphosphate) beta,gamma-bidentate guanosine triphosphate in lab experiments is its unique structure and potential biochemical and physiological effects. This compound can be used as a probe to study the structure and function of nucleic acids, as well as the interactions between nucleic acids and other biomolecules. However, one limitation of using this compound is its potential toxicity. Careful control of concentration and exposure time is necessary to ensure the safety of researchers and experimental subjects.
Future Directions
There are many potential future directions for research on Chromium (Chromium (III) beta,gamma-bidentate guanosine triphosphate) beta,gamma-bidentate guanosine triphosphate. One area of interest is the development of new synthesis methods that can produce this compound more efficiently and with higher purity. Another area of interest is the exploration of the potential therapeutic applications of this compound, such as its use in cancer treatment or as an antioxidant. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of Chromium (Chromium (III) beta,gamma-bidentate guanosine triphosphate) beta,gamma-bidentate guanosine triphosphate involves the reaction of Chromium (this compound) chloride with guanosine triphosphate in the presence of a bidentate ligand. The ligand is typically a beta,gamma-bidentate ligand, which can coordinate with the Chromium (this compound) ion to form a stable complex. The synthesis of this compound requires careful control of reaction conditions, including temperature, pH, and concentration, to ensure the formation of the desired product.
Scientific Research Applications
Chromium (Chromium (III) beta,gamma-bidentate guanosine triphosphate) beta,gamma-bidentate guanosine triphosphate has been used in a variety of scientific research applications, including biochemistry, biophysics, and molecular biology. This compound has been used as a probe to study the structure and function of nucleic acids, as well as the interactions between nucleic acids and other biomolecules. It has also been used as a fluorescent tag to label proteins and other biomolecules for imaging and detection purposes.
properties
CAS RN |
113903-19-8 |
---|---|
Molecular Formula |
C10H21CrN5O18P3 |
Molecular Weight |
644.21 g/mol |
IUPAC Name |
[[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;chromium(3+);hydron;tetrahydrate |
InChI |
InChI=1S/C10H16N5O14P3.Cr.4H2O/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;4*1H2/q;+3;;;;/p-3 |
InChI Key |
JXZFEJCQDVWVQU-UHFFFAOYSA-K |
Isomeric SMILES |
[H+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=NC2=O)N.O.O.O.O.[Cr+3] |
SMILES |
[H+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.O.O.O.O.[Cr+3] |
Canonical SMILES |
[H+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=NC2=O)N.O.O.O.O.[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.